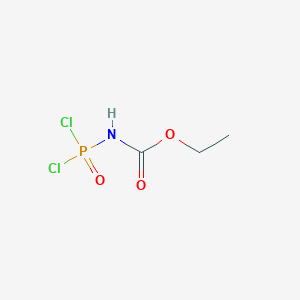

Ethyl (dichlorophosphoryl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61670-34-6 |

|---|---|

Molecular Formula |

C3H6Cl2NO3P |

Molecular Weight |

205.96 g/mol |

IUPAC Name |

ethyl N-dichlorophosphorylcarbamate |

InChI |

InChI=1S/C3H6Cl2NO3P/c1-2-9-3(7)6-10(4,5)8/h2H2,1H3,(H,6,7,8) |

InChI Key |

MMEHZBJXOFWYES-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NP(=O)(Cl)Cl |

Origin of Product |

United States |

General Aspects of Ethyl Dichlorophosphoryl Carbamate Chemistry

Definition and Structural Context within Phosphoryl-Containing Carbamates

Ethyl (dichlorophosphoryl)carbamate is an organic compound that belongs to the broad class of N-phosphorylated carbamates. These are characterized by the presence of a carbamate (B1207046) group (–NHC(O)O–) directly attached to a phosphorus atom. Specifically, in this compound, the nitrogen atom of an ethyl carbamate moiety is bonded to a dichlorophosphoryl group (–P(O)Cl2).

Carbamates themselves are derivatives of the unstable carbamic acid (NH2COOH). nih.gov They are structurally and mechanistically similar to organophosphate insecticides. nih.govnih.gov The key difference lies in the nature of their interaction with acetylcholinesterase; carbamates bind reversibly, while organophosphates cause irreversible phosphorylation. nih.govnih.gov

The structure of this compound integrates the characteristic features of both a carbamate and a phosphoryl chloride. The ethyl group is attached to the oxygen of the carbamate, and the phosphorus atom is bonded to two chlorine atoms and one oxygen atom, in addition to the nitrogen of the carbamate. This unique arrangement of atoms confers specific chemical reactivity and properties to the molecule, distinguishing it within the larger family of phosphoryl-containing carbamates.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Carbamate Group | The –NHC(O)O– functional group. |

| Ethyl Group | A C2H5 group attached to the oxygen of the carbamate. |

| Dichlorophosphoryl Group | A –P(O)Cl2 group bonded to the nitrogen of the carbamate. |

| Phosphorus-Nitrogen Bond | The covalent bond connecting the phosphoryl group to the carbamate nitrogen. |

Academic Significance and Research Trajectory of N-Phosphorylated Carbamates

The academic significance of N-phosphorylated carbamates stems from their diverse chemical reactivity and potential applications in synthesis and biological studies. Research into this class of compounds is part of the broader investigation into organophosphorus compounds, which has a long history dating back to the 19th century. mhmedical.com

The phosphorylation of carbamates has been a subject of research to understand the metabolism and interaction of these compounds in biological systems. nih.gov Studies have explored the synthesis and properties of various N-phosphorylated carbamates as potential intermediates in the preparation of other functionalized molecules. The presence of the reactive P-Cl bonds in compounds like this compound allows for further chemical modifications, making them versatile building blocks in organic synthesis.

The research trajectory has also been influenced by the well-established biological activity of both carbamates and organophosphorus compounds. Carbamates are known to be used as insecticides, and their mechanism of action involves the inhibition of acetylcholinesterase. nih.govnih.gov Similarly, many organophosphorus compounds are potent enzyme inhibitors. nih.govmhmedical.com This has prompted investigations into the biological properties of hybrid molecules like N-phosphorylated carbamates.

Recent research in related fields, such as the use of palladium-mediated reactions for modifying biomolecules, highlights the ongoing interest in developing novel chemical tools that could potentially be applied to or derived from compounds like N-phosphorylated carbamates. acs.org The study of these compounds contributes to the fundamental understanding of organophosphorus and carbamate chemistry, with potential implications for the design of new reagents and biologically active molecules.

Table 2: Research Areas of N-Phosphorylated Carbamates

| Research Area | Focus |

| Synthetic Chemistry | Use as intermediates for the synthesis of novel organic compounds. |

| Biochemical Studies | Investigation of their interactions with enzymes and other biological macromolecules. nih.gov |

| Medicinal Chemistry | Exploration of their potential as scaffolds for the development of new therapeutic agents. |

| Materials Science | Potential use in the development of new polymers and materials. chemimpex.com |

Chemical Reactivity and Mechanistic Investigations of Ethyl Dichlorophosphoryl Carbamate

Nucleophilic Reactivity at the Phosphorus Center

The phosphorus atom in ethyl (dichlorophosphoryl)carbamate is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and the phosphoryl oxygen. This makes it a prime target for a variety of nucleophiles, leading to the sequential substitution of the chlorine atoms.

Substitutions of Chlorine Atoms by Nucleophiles

The two chlorine atoms attached to the phosphorus center are good leaving groups, facilitating their displacement by a wide range of nucleophiles. The substitution can proceed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted derivatives. The first substitution typically occurs more readily than the second, as the introduction of an electron-donating group reduces the electrophilicity of the phosphorus center.

The general mechanism involves the attack of a nucleophile on the phosphorus atom, forming a trigonal bipyramidal intermediate. The subsequent departure of a chloride ion yields the substituted product. The regioselectivity of these substitutions is dictated by the nature of the nucleophile and the reaction conditions.

Reactions with Alcohols and Thiols

Alcohols and phenols react with this compound in the presence of a base to form the corresponding phosphoroamidate esters. The base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen chloride that is formed as a byproduct. The reaction with one equivalent of an alcohol or phenol (B47542) yields a phosphoroamidochloridate ester, while the use of two equivalents can lead to the disubstituted product.

Thiols are also effective nucleophiles for attacking the phosphorus center. Due to the higher nucleophilicity of the thiolate anion compared to the corresponding alkoxide, reactions with thiols often proceed under milder conditions. The resulting products are S-alkyl or S-aryl phosphoroamidothioates.

| Nucleophile | Product Structure (Monosubstituted) | Product Structure (Disubstituted) |

| R-OH | EtO-C(O)-NH-P(O)(OR)Cl | EtO-C(O)-NH-P(O)(OR)₂ |

| Ar-OH | EtO-C(O)-NH-P(O)(OAr)Cl | EtO-C(O)-NH-P(O)(OAr)₂ |

| R-SH | EtO-C(O)-NH-P(O)(SR)Cl | EtO-C(O)-NH-P(O)(SR)₂ |

| Ar-SH | EtO-C(O)-NH-P(O)(SAr)Cl | EtO-C(O)-NH-P(O)(SAr)₂ |

Table 1: Representative products from the reaction of this compound with alcohols and thiols. R = alkyl group, Ar = aryl group.

Reactions with Primary and Secondary Amines

Primary and secondary amines readily react with this compound to afford phosphorodiamidates. Similar to the reactions with alcohols, a base is used to scavenge the HCl produced. The reaction with one equivalent of an amine leads to a phosphoroamidochloridate, which can then react with a second amine (the same or different) to give the fully substituted phosphorodiamidate. This stepwise approach allows for the synthesis of unsymmetrical phosphorodiamidates. These reactions are fundamental in the synthesis of various phosphoramidate (B1195095) derivatives, which have applications in medicinal chemistry and as ligands in catalysis. mdpi.com

| Amine | Product Structure (Monosubstituted) | Product Structure (Disubstituted) |

| R-NH₂ | EtO-C(O)-NH-P(O)(NHR)Cl | EtO-C(O)-NH-P(O)(NHR)₂ |

| R₂NH | EtO-C(O)-NH-P(O)(NR₂)Cl | EtO-C(O)-NH-P(O)(NR₂)₂ |

Table 2: Representative products from the reaction of this compound with primary and secondary amines. R = alkyl or aryl group.

Reactivity of the Carbamate (B1207046) Moiety

While the primary site of reactivity is the phosphorus center, the carbamate moiety also possesses latent reactivity that can be exploited under specific conditions.

Electrophilic Additions

The nitrogen atom of the carbamate group has lone pair electrons, but their availability for electrophilic attack is significantly diminished due to delocalization into the adjacent carbonyl and phosphoryl groups. Therefore, direct electrophilic addition to the nitrogen is generally not a favorable process. However, the oxygen atom of the carbonyl group can be protonated or coordinated to a Lewis acid, which can activate the carbamate moiety towards other transformations. While direct electrophilic addition reactions on the carbamate moiety of this compound itself are not well-documented, related carbamate structures can undergo reactions with strong electrophiles under forcing conditions.

Potential for Intramolecular Rearrangements

N-phosphorylated carbamates have the potential to undergo intramolecular rearrangements, although specific examples involving this compound are not extensively reported in the literature. One possible rearrangement is a Curtius-like or Hofmann-like rearrangement, which would involve the migration of the ethyl group from the oxygen to the nitrogen atom, with the concomitant loss of a stable phosphorus-containing group. However, the stability of the P-N bond makes such rearrangements less common than in their all-carbon analogues.

Another possibility is intramolecular cyclization. If a suitable nucleophilic group is present in the molecule, it could potentially attack the electrophilic phosphorus center or the carbonyl carbon of the carbamate. For instance, if the ethyl group were to be replaced by a group containing a hydroxyl or amino functionality at an appropriate distance, intramolecular cyclization could lead to the formation of cyclic phosphoramidates or related heterocyclic systems. Studies on related systems, such as N-(o-hydroxyphenyl)carbamates, have shown that intramolecular cyclization can occur, with the phenoxy group acting as an internal nucleophile. rsc.org

Hydrolytic Stability and Chemical Degradation Pathways

The hydrolytic stability of this compound is a critical parameter influencing its environmental fate and reactivity. Organophosphorus compounds, particularly those containing reactive phosphoryl chloride (P-Cl) bonds, are known to be susceptible to hydrolysis. oup.com The degradation of these compounds can proceed through various pathways, influenced by factors such as pH and the presence of catalysts.

The most probable initial step in the degradation of this compound in an aqueous environment is the rapid hydrolysis of the two P-Cl bonds. This reaction would lead to the formation of ethyl (dihydroxyphosphoryl)carbamate. This is supported by the known reactivity of dichlorophosphoroisocyanatidate, a related compound, which reacts swiftly with water. Subsequent, slower hydrolysis of the carbamate ester or the P-N bond would then likely occur.

The degradation of carbamate pesticides in the environment is often mediated by microbial enzymes. nih.gov These enzymatic processes typically involve hydrolysis of the carbamate ester bond. nih.govnih.gov While not directly studied for this compound, it is plausible that microbial degradation could play a role in its environmental breakdown.

The following table summarizes the expected hydrolytic behavior of this compound based on the reactivity of similar compounds.

| Functional Group | Expected Reactivity in Water | Probable Initial Products | Influencing Factors |

| Dichlorophosphoryl (-P(O)Cl₂) | High | Dihydroxyphosphoryl group (-P(O)(OH)₂) and HCl | pH, Temperature |

| Carbamate (-NHC(O)O-) | Moderate | Ethyl alcohol, Carbon dioxide, Ammonia/Amine | pH, Enzymes |

Role as an Intermediate in Complex Reaction Sequences

This compound possesses multiple reactive sites, making it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the field of organophosphorus chemistry. The presence of the dichlorophosphoryl group allows for nucleophilic substitution reactions at the phosphorus center, while the carbamate moiety can also participate in various chemical transformations.

Phosphorylated carbamates have been identified as key intermediates in biological processes. For instance, a phosphorylated carbamate intermediate is formed during the enzymatic synthesis of biotin. nih.gov This highlights the potential for such structures to be involved in phosphorylation and other group transfer reactions.

In synthetic chemistry, this compound could theoretically serve as a phosphorylating agent. The two chlorine atoms on the phosphorus can be sequentially or simultaneously replaced by other nucleophiles, such as alcohols, amines, or thiols, to introduce a phosphorodiamidate or a phosphoramidate monoester moiety into a target molecule. This functionality is crucial in the synthesis of various biologically active compounds and materials.

While specific, documented examples of the use of this compound as an intermediate in complex reaction sequences are not prevalent in the reviewed literature, its structural features suggest its utility in several synthetic applications.

The table below outlines potential synthetic transformations where this compound could act as a key intermediate.

| Reaction Type | Reactant(s) | Potential Product(s) | Significance |

| Nucleophilic Substitution (Phosphorylation) | Alcohols, Amines, Thiols | Phosphoramidate esters, Phosphorodiamidates | Synthesis of bioactive molecules, flame retardants, and other organophosphorus compounds. |

| Cyclization Reactions | Difunctional nucleophiles | Heterocyclic organophosphorus compounds | Access to novel ring systems with potential applications in medicinal chemistry and materials science. |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Applications for Organic Moieties

The proton NMR spectrum is crucial for identifying the ethyl carbamate (B1207046) portion of the molecule. Based on data from analogous compounds like ethyl carbamate, the ethyl group is expected to exhibit a characteristic ethyl pattern. researchgate.net This would consist of a triplet signal for the methyl (CH₃) protons and a quartet signal for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The chemical shift of the methylene protons would be influenced by the adjacent oxygen atom. Additionally, a broad singlet corresponding to the N-H proton of the carbamate group would be anticipated.

Table 1: Predicted ¹H NMR Data for Ethyl (dichlorophosphoryl)carbamate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~1.2 | Triplet | ~7 |

| CH₂ | ~4.1 | Quartet | ~7 |

| NH | Variable (broad singlet) | Singlet | - |

Note: Data is inferred from analogous compounds.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected. The methyl carbon of the ethyl group would appear at a higher field (lower ppm), while the methylene carbon, being attached to an electronegative oxygen atom, would be shifted downfield. The carbonyl carbon of the carbamate group would be the most deshielded, appearing at the lowest field due to the influence of the adjacent oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~14 |

| CH₂ | ~61 |

| C=O | ~156 |

Note: Data is inferred from analogous compounds.

³¹P NMR for Phosphorus Environment Characterization

³¹P NMR is a powerful technique specifically for probing the chemical environment of the phosphorus atom. In this compound, the phosphorus atom is bonded to two chlorine atoms, a nitrogen atom, and has a double bond to an oxygen atom. This unique environment would result in a single resonance in the ³¹P NMR spectrum. The chemical shift of this peak would be characteristic of a phosphoramidic dichloride structure. The precise chemical shift would be sensitive to the electronic effects of the carbamate group. For comparison, phosphorus ylides containing a carbamate derivative show ³¹P signals in the range of δ 24-25 ppm. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent absorption would be observed for the carbonyl (C=O) stretching vibration of the carbamate group, typically in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a sharp peak around 3300-3400 cm⁻¹. The P=O stretching vibration would also be a strong and characteristic band, expected in the range of 1250-1300 cm⁻¹. Additionally, C-O and P-Cl stretching vibrations would be present at lower wavenumbers.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch | 2850 - 3000 |

| C=O Stretch | 1700 - 1730 |

| P=O Stretch | 1250 - 1300 |

| C-O Stretch | 1000 - 1200 |

| P-Cl Stretch | 500 - 600 |

Note: Data is inferred from analogous compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. For this compound (C₃H₆Cl₂NO₃P), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺. Common fragmentation pathways would likely involve the loss of the ethyl group, chlorine atoms, and cleavage of the carbamate and phosphoryl moieties. Analysis of the fragmentation of related compounds like ethyl carbamate and various dichlorophenyl carbamates can help in predicting these pathways. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

While no direct X-ray crystallographic data for this compound was found, the technique is invaluable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related compounds, X-ray crystallography has provided definitive structural information, including bond lengths, bond angles, and intermolecular interactions. Such data from analogous dichlorophosphoryl or carbamate-containing structures would serve as a crucial benchmark for validating the structural assignments made by other spectroscopic methods and for understanding the solid-state packing and hydrogen bonding networks.

Computational and Theoretical Studies on Ethyl Dichlorophosphoryl Carbamate

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For Ethyl (dichlorophosphoryl)carbamate, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to gain insights into its electronic landscape.

Natural Population Analysis (NPA) and Charge Distribution: NPA is a method to calculate the distribution of electronic charge on each atom in a molecule. In a related compound, ethyl N-[amino(iminio)methyl]carbamate, NPA revealed that the nitrogen atoms carry a negative charge, while the carbonyl carbon is positively charged. sunway.edu.my By analogy, for this compound, it is expected that the nitrogen atom of the carbamate (B1207046) group will be nucleophilic, and the phosphorus atom, bonded to two electronegative chlorine atoms, will be highly electrophilic. The carbonyl carbon will also carry a partial positive charge.

Natural Bonding Orbital (NBO) Analysis: NBO analysis provides a picture of the bonding in terms of localized orbitals. For ethyl N-[amino(iminio)methyl]carbamate, NBO analysis showed that the bonding around the central carbon and nitrogen atoms has significant sp2 character, indicating electron delocalization. sunway.edu.my A similar analysis for this compound would likely reveal the extent of delocalization within the carbamate moiety and the nature of the P-N bond.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In a study on tert-Butyl N-(thiophen-2yl)carbamate, the HOMO and LUMO energies were calculated to predict its reactivity. nih.gov For this compound, the HOMO is expected to be localized on the carbamate nitrogen and oxygen atoms, while the LUMO is likely centered on the dichlorophosphoryl group, specifically on the antibonding orbitals associated with the P-Cl bonds. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

A hypothetical table of NPA charges for this compound is presented below, based on general principles of electronegativity and bonding in similar molecules.

| Atom | Predicted NPA Charge (e) |

| P | Highly Positive |

| Cl1 | Negative |

| Cl2 | Negative |

| O (phosphoryl) | Negative |

| N | Negative |

| C (carbonyl) | Positive |

| O (ester) | Negative |

| C (ethyl) | Slightly Positive/Negative |

| H (ethyl) | Slightly Positive |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers of transition states.

Synthesis and Reactivity: The synthesis of carbamates often involves the reaction of an isocyanate with an alcohol. Dichlorophosphoryl isocyanate is a known reactive precursor for introducing organic moieties. acs.org The reaction of dichlorophosphoryl isocyanate with ethanol (B145695) would be a primary route to this compound. Computational studies can model this nucleophilic addition reaction, calculating the activation energy and the structure of the transition state.

Decomposition Pathways: A computational study on the gas-phase elimination reaction of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate showed a cis-concerted elimination mechanism involving a six-membered cyclic transition state. udemedellin.edu.co A similar thermal decomposition pathway could be investigated for this compound, potentially leading to the elimination of ethylene (B1197577) and the formation of dichlorophosphorylcarbamic acid, which may further decompose.

Catalytic Reactions: Computational studies on the palladium-catalyzed formation of other carbamates have elucidated complex multi-step mechanisms involving ligand dissociation, oxidative addition, and reductive elimination. mdpi.com While not directly applicable to the synthesis of this compound, these studies showcase the power of computational methods in understanding and optimizing catalytic processes. For instance, the Arbuzov reaction mechanism between ethyl halides and trimethoxyphosphine has been studied using DFT, revealing a two-stage process. chemrxiv.org

Below is a table outlining a hypothetical reaction mechanism study for the formation of this compound from dichlorophosphoryl isocyanate and ethanol.

| Reaction Step | Computational Method | Key Findings |

| Reactant Complex Formation | DFT (e.g., B3LYP) | Optimization of the geometry and energy of the reactant complex. |

| Transition State Search | QST2/QST3 or Berny | Identification of the transition state for the nucleophilic attack of ethanol. |

| Activation Energy Calculation | Single-point energy | Determination of the energy barrier for the reaction. |

| Product Formation | IRC calculations | Confirmation that the transition state connects reactants and products. |

Conformational Landscape and Stereochemical Properties

The three-dimensional structure of a molecule, including its various conformations and stereoisomers, is critical to its function.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-O, C-N, and P-N bonds will give rise to different conformers with varying energies. A crystal structure analysis of ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate revealed a folded conformation in the solid state. rsc.org For this compound, computational methods can be used to perform a systematic conformational search to identify the most stable conformers in the gas phase or in solution.

Stereochemistry: While this compound itself is achiral, the introduction of chiral centers in the ethyl group or through substitution on the phosphoryl group would lead to stereoisomers. Computational methods can be used to determine the relative energies of these stereoisomers and to predict their chiroptical properties, such as optical rotation and circular dichroism.

A table summarizing a potential conformational analysis of this compound is shown below.

| Dihedral Angle | Computational Method | Expected Stable Conformations |

| O=C-O-C (ethyl) | DFT with PCM | trans and gauche conformations. |

| C-O-C-N | DFT with PCM | Planar and non-planar arrangements. |

| O=P-N-C | DFT with PCM | Various orientations of the dichlorophosphoryl group relative to the carbamate plane. |

Quantitative Structure-Reactivity Relationships (QSAR) Modeling of Derivatives

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

Model Development: For derivatives of this compound, QSAR models could be developed to predict properties such as their inhibitory activity against a particular enzyme or their reactivity in a specific chemical transformation. For instance, 3D-QSAR studies on carbamate-based acetylcholinesterase inhibitors have successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models rely on aligning a set of molecules and calculating steric, electrostatic, and hydrophobic fields around them.

Descriptor Importance: QSAR studies on other carbamates have highlighted the importance of descriptors such as the Connolly Accessible Area, the energy of the LUMO (ELUMO), and the percentage of hydrogen atoms for anti-acetylcholinesterase activity. nih.gov For derivatives of this compound, it is likely that descriptors related to the electrophilicity of the phosphorus atom and the steric bulk of the substituents would be significant.

A hypothetical QSAR study on a series of this compound derivatives could involve the following steps, as outlined in the table below.

| QSAR Step | Description |

| Data Set Selection | A series of this compound derivatives with known biological activity or reactivity. |

| Molecular Modeling | Generation of 3D structures and calculation of molecular descriptors (e.g., steric, electronic, hydrophobic). |

| Statistical Analysis | Development of a regression model (e.g., MLR, PLS) to correlate descriptors with activity. |

| Model Validation | Internal (cross-validation) and external validation to assess the predictive power of the model. |

Spectroscopic Property Prediction

Computational methods can accurately predict various types of spectra, which is invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: The prediction of 1H, 13C, and 31P NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding constants. For organophosphorus compounds, DFT calculations have been shown to provide accurate predictions of 31P NMR chemical shifts, especially when relativistic corrections and solvent effects are considered. nih.gov Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR spectra. nih.gov

The table below summarizes the computational methods used for spectroscopic property prediction.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| NMR (1H, 13C, 31P) | GIAO-DFT | Chemical shifts, coupling constants. |

| Infrared (IR) | DFT (e.g., B3LYP) | Vibrational frequencies, intensities. |

| Raman | DFT (e.g., B3LYP) | Vibrational frequencies, scattering activities. |

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Building Block in Complex Organic Synthesis

The reactivity of the P-Cl bonds in ethyl (dichlorophosphoryl)carbamate makes it a valuable intermediate for constructing more complex molecules, particularly those containing phosphorus. It serves as a scaffold upon which intricate molecular architectures can be built.

This compound is a key starting material for synthesizing various phosphorus-containing heterocycles. The dichlorophosphoryl group can react with bifunctional nucleophiles, such as amino alcohols or diols, in a cyclization reaction. For instance, the reaction with a 1,2-amino alcohol would lead to the formation of a 1,3,2-oxazaphospholidine (B15486607) ring, a core structure found in various biologically active molecules and chiral ligands. The carbamate (B1207046) group remains appended to the phosphorus atom, providing a site for further functionalization or influencing the physicochemical properties of the final heterocyclic compound. The reaction of the related methyl(dichlorophosphinyl)carbamate has been shown to form corresponding esters, demonstrating the reactivity of this class of compounds. tdl.org

Table 1: Heterocycle Formation via Cyclization

This table illustrates the general reaction of this compound with bifunctional nucleophiles to form heterocyclic systems.

| Reactant | Product Class | Heterocyclic Ring System |

| 1,2-Amino Alcohols | N-(Ethoxycarbonyl)-1,3,2-oxazaphospholidin-2-ones | 5-membered Oxazaphospholidine |

| 1,2-Diols | N-(Ethoxycarbonyl)-1,3,2-dioxaphospholan-2-ones | 5-membered Dioxaphospholane |

| 1,3-Amino Alcohols | N-(Ethoxycarbonyl)-1,3,2-oxazaphosphinan-2-ones | 6-membered Oxazaphosphinane |

| 1,3-Diols | N-(Ethoxycarbonyl)-1,3,2-dioxaphosphinan-2-ones | 6-membered Dioxaphosphinane |

While direct synthesis from this compound focuses on phosphoramidate (B1195095) structures, the reactivity of the dichlorophosphoryl group is analogous to that of phosphonic dichlorides, which are common precursors for phosphonate (B1237965) esters. nih.gov The fundamental reaction involves the alcoholysis of P-Cl bonds to form P-O-C bonds. In a stepwise reaction, a phosphonic dichloride can be reacted with one equivalent of an alcohol to form a phosphonochloridate, followed by reaction with a second alcohol to yield a mixed phosphonate diester. nih.govkyoto-u.ac.jp This established reactivity in related compounds highlights the potential of using dichlorophosphoryl reagents as key intermediates for building a diverse library of phosphonate and phosphate (B84403) esters. nih.govgoogle.com

The development of antiviral and anticancer therapies often relies on nucleoside analogues that must be phosphorylated within the cell to become active. nih.gov However, charged phosphate groups hinder cell membrane permeability. To overcome this, prodrug strategies are employed where the phosphate or phosphonate group is masked with lipophilic moieties that are cleaved intracellularly. nih.govnih.gov

A closely related compound, ethyl dichlorophosphate, is a highly reactive electrophile used in the preparation of various nucleoside phosphate and phosphonate prodrugs. georganics.sk It readily reacts with the hydroxyl groups of nucleosides to form phosphotriester intermediates, which are key components of many successful prodrug designs. georganics.sk Given that this compound shares the same reactive ethyl phosphorodichloridate core, it is a suitable candidate for similar applications. The ethoxycarbonylamino group attached to the phosphorus atom would result in a phosphoramidate-based prodrug, potentially offering a different profile of stability, cell permeability, and enzymatic activation compared to traditional phosphate prodrugs.

Development of Phosphorylating Agents for Specific Transformations

A phosphorylating agent is a compound that introduces a phosphoryl group (R₂P(O)-) into a molecule. This compound functions as such an agent due to the electrophilicity of its phosphorus atom and the presence of two good leaving groups (chloride ions). It can be used to phosphorylate alcohols, amines, and other nucleophiles. Its utility is comparable to other phosphorylating agents used in the synthesis of active pharmaceutical ingredients and nucleotide oligomers. entegris.com The reaction with a nucleophile (NuH) can be controlled to achieve either mono- or di-substitution, leading to compounds of the type (EtOOC-NH)P(O)(Cl)(Nu) or (EtOOC-NH)P(O)(Nu)₂, respectively. This controlled reactivity allows for its use in specific chemical transformations where a phosphoramidate linkage is desired.

Table 2: Phosphorylation Reactions

This table summarizes the products from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu-H) | Product of Monosubstitution | Product of Disubstitution |

| Alcohol (R-OH) | Ethyl (chloro(alkoxy)phosphoryl)carbamate | Ethyl (dialkoxyphosphoryl)carbamate |

| Amine (R₂NH) | Ethyl (chloro(diamino)phosphoryl)carbamate | Ethyl (bis(diamino)phosphoryl)carbamate |

| Thiol (R-SH) | Ethyl (chloro(alkylthio)phosphoryl)carbamate | Ethyl (bis(alkylthio)phosphoryl)carbamate |

Integration into Polymer Architectures

The incorporation of phosphorus atoms into polymer backbones or side chains can impart valuable properties such as flame retardancy, improved adhesion, and biocompatibility. nih.gov The bifunctional nature of this compound makes it a candidate for use as a monomer or cross-linking agent in the synthesis of novel phosphorus-containing polymers.

Polyureas are a class of polymers typically formed by the reaction of a diisocyanate with a diamine. This compound offers a pathway to phosphorus-containing analogues. Through polycondensation, it can react with diamines to form a polymer chain linked by N-P(O)-N bonds, which are part of a phosphonic diamide (B1670390) structure. In this scenario, the dichlorophosphoryl group reacts with the primary or secondary amine groups of the diamine monomer. The resulting polymer would have a repeating unit containing the ethyl carbamate side group, which could further influence polymer properties like solubility and thermal stability. These phosphorus-containing polyamides or polyureas are explored for applications requiring inherent flame resistance. nih.gov

Modification of Polyphosphazenes and Related Polymeric Systems

Polyphosphazenes are a class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, which can be modified with a vast array of organic side groups. wikipedia.org This versatility allows for the tailoring of their physical, chemical, and biological properties for specific applications. The reactive P-Cl bonds in poly(dichlorophosphazene), [N=PCl₂]n, are susceptible to nucleophilic substitution, enabling the introduction of various functionalities. umich.edu

While direct studies on the use of this compound for the modification of polyphosphazenes are not extensively documented, the known reactivity of related compounds, such as dichlorophosphoryl isocyanate (DCPI), provides a strong basis for its potential applications. benthamscience.com DCPI is known to react readily with nucleophiles like alcohols, amines, and phenols. benthamscience.com Similarly, the dichlorophosphoryl group in this compound can react with hydroxyl or amino groups present on a pre-functionalized polyphosphazene backbone.

One approach to functionalizing polyphosphazenes involves the initial introduction of side groups containing reactive functionalities like hydroxyl (-OH) or amino (-NH₂) groups. For instance, polyphosphazenes can be substituted with amino acid esters, which possess a free amino group. wikipedia.org These functionalized polymers can then serve as a scaffold for further modification.

The reaction of this compound with a hydroxyl- or amino-functionalized polyphosphazene would result in the formation of a stable phosphoramidate or phosphorodiamidate linkage, respectively, tethering the carbamate moiety to the polymer backbone. This process is analogous to the well-established macromolecular substitution reactions used to synthesize a wide variety of poly(organophosphazenes). umich.edu

The resulting carbamate-functionalized polyphosphazene could exhibit unique properties. The presence of the carbamate group can influence the polymer's solubility, thermal stability, and biocompatibility. Furthermore, the remaining P-Cl bond on the attached dichlorophosphoryl group could potentially be substituted with another nucleophile, allowing for the creation of multifunctional and complex polymer architectures.

Table 1: Potential Reactions for Polyphosphazene Modification

| Reactant 1 | Reactant 2 | Potential Product | Significance |

|---|---|---|---|

| Hydroxyl-functionalized polyphosphazene | This compound | Polyphosphazene with pendant ethyl (chlorophosphoryl)carbamate groups | Introduction of carbamate functionality and a reactive P-Cl bond for further modification. |

Design of Agrochemical and Pharmaceutical Intermediates

The structural features of this compound make it a valuable precursor for the synthesis of novel agrochemical and pharmaceutical compounds. Both carbamate and phosphoramidate moieties are present in numerous biologically active molecules.

Carbamates are a well-established class of pesticides, including insecticides, herbicides, and fungicides. who.intnih.gov They typically act by inhibiting the enzyme acetylcholinesterase in insects. mdpi.com The general structure of carbamate pesticides often includes an aromatic or heterocyclic ring system attached to the carbamate group. who.int this compound can serve as a building block to introduce the carbamate functionality onto various scaffolds. For instance, the dichlorophosphoryl group can react with a hydroxyl- or amino-substituted aromatic or heterocyclic compound, which is a common structural motif in many pesticides.

Phosphoramidates, on the other hand, have gained significant attention in medicinal chemistry. nih.govnih.gov They are often used as prodrugs to improve the pharmacokinetic properties of parent drugs. nih.govgoogle.com The phosphoramidate group can be designed to be cleaved in vivo, releasing the active drug molecule. nih.gov The "ProTide" technology, which utilizes phosphoramidates, has been successfully applied to enhance the efficacy of antiviral and anticancer agents. nih.govgoogle.com

This compound can be utilized in the synthesis of phosphoramidate-based drug candidates. The dichlorophosphoryl group can react with the hydroxyl or amino groups of a therapeutic agent, such as a nucleoside analog or another small molecule drug. The resulting compound would be a prodrug, where the ethyl carbamate moiety could modulate the solubility and cell permeability of the drug. The subsequent hydrolysis of the phosphoramidate bond within the target cells would then release the active drug.

Table 2: Potential Bioactive Molecules Derived from this compound

| Starting Material | Reactant | Potential Product Class | Application |

|---|---|---|---|

| This compound | Hydroxy-aromatic compound | Aryl phosphorodichloridate carbamate | Agrochemical intermediate |

| This compound | Amino-heterocyclic compound | Heterocyclic phosphorodiamidate carbamate | Agrochemical intermediate |

| This compound | Nucleoside analog | Nucleoside phosphoramidate carbamate | Pharmaceutical prodrug |

The research into the synthesis and biological evaluation of derivatives of dichlorophosphoryl isocyanate has shown that the resulting compounds can exhibit a range of antibacterial, antifungal, and antitumor activities. benthamscience.com Given the structural similarity, it is plausible that derivatives of this compound could also possess interesting biological properties, making it a promising starting material for the discovery of new agrochemicals and pharmaceuticals.

Future Research Directions and Emerging Paradigms

Green Chemistry Approaches to Synthesis and Reactivity

The development of environmentally benign methodologies for the synthesis and application of organophosphorus compounds like ethyl (dichlorophosphoryl)carbamate is a growing area of focus. Traditional syntheses often rely on hazardous reagents and produce significant waste, prompting a shift towards greener alternatives. nih.gov Key strategies include the use of safer solvents, such as water or bio-derived options, and the implementation of solvent-free reaction conditions to minimize environmental impact. huarenscience.commdpi.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or microreactor technology (MRT), offers a paradigm shift from traditional batch processing, providing enhanced control, safety, and scalability for chemical synthesis. kth.sechimia.ch This technology utilizes micro- or milli-fluidic reactors with small channel dimensions, which leads to a high surface-area-to-volume ratio. cosmic-etn.euwiley-vch.de This characteristic allows for superior control over reaction variables like temperature and pressure, which is particularly crucial for managing highly exothermic or hazardous reactions. kth.secosmic-etn.eu

The synthesis of compounds like this compound, which may involve reactive intermediates, can benefit significantly from the safety advantages of MRT. The small reaction volumes inherent to flow systems minimize the risks associated with handling highly toxic or explosive reactants. cosmic-etn.eu Furthermore, flow chemistry facilitates easier scale-up from laboratory to industrial production by "numbering-up" or running multiple reactors in parallel, bypassing many of the challenges associated with scaling up batch reactors. chimia.chwiley-vch.de This approach not only improves safety and efficiency but also allows for the rapid screening of reaction conditions and process optimization. cosmic-etn.eunih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Processing | Flow Chemistry (Microreactor Technology) |

| Reaction Control | Limited, potential for temperature/concentration gradients. chimia.ch | Precise control over temperature, pressure, and mixing. cosmic-etn.eu |

| Safety | Higher risk with hazardous or exothermic reactions. | Enhanced safety due to small reaction volumes. kth.secosmic-etn.eu |

| Scalability | Challenging, often requires re-optimization. | Readily scalable by "numbering-up" reactors. wiley-vch.de |

| Efficiency | Can be less efficient, with potential for side reactions. | Often leads to higher yields and selectivities. chimia.ch |

| Intermediate Handling | Isolation of unstable intermediates can be difficult. | Enables the use of unstable intermediates in continuous processes. kth.se |

Asymmetric Synthesis and Stereoselective Transformations

While this compound itself is achiral, it can be a crucial reagent in the synthesis of chiral molecules, particularly in the realm of stereoselective phosphorylation. The development of methods for the asymmetric synthesis of biologically important molecules is a significant area of chemical research. nih.gov

One emerging strategy involves the use of chiral auxiliaries. For instance, N-amino cyclic carbamates have been employed as chiral auxiliaries in asymmetric reactions to produce enantiomerically pure products. nih.gov Another approach focuses on the development of stereoselective reactions for installing phosphate (B84403) groups onto molecules. A notable example is the development of a stereoselective Staudinger ligation to create protein-installed thiophosphates. nih.gov More recently, a fully stereoselective P(V)-radical hydrophosphorylation has been demonstrated using reagents derived from limonene, which can react with olefins to generate P-chiral products. chemrxiv.org These P-chiral building blocks are valuable for creating a diverse range of underexplored bioisosteric compounds. chemrxiv.org

Catalytic Activation and Directed Reactions

Catalysis plays a pivotal role in modern organic synthesis, and the activation of organophosphorus compounds like this compound is a key area of investigation. nih.govutoronto.cabohrium.comacs.org Research in this field aims to develop efficient catalytic systems that can bypass the generation of stoichiometric phosphine (B1218219) oxide waste, a common issue in many phosphorus-mediated reactions. nih.gov

Several catalytic strategies are being explored. Nucleophilic phosphine catalysis, for example, involves the addition of a tertiary phosphine to an electron-deficient multiple bond, creating a reactive zwitterionic intermediate that can participate in various transformations. nih.govacs.org Another significant area is the development of catalytic methods that regenerate the phosphorus reagent in situ, thereby addressing the problem of phosphine oxide waste. nih.gov Chiral phosphoric acid catalysis and phosphine oxide Lewis base catalysis are also emerging as important subfields. utoronto.cabohrium.com These catalytic approaches offer pathways to more efficient and sustainable chemical transformations involving organophosphorus compounds.

Integration with Supramolecular Chemistry and Nanotechnology

The functionalization of nanomaterials with organophosphorus compounds, including carbamate (B1207046) derivatives, is a rapidly advancing field with applications ranging from catalysis to materials science. rsc.orgnih.gov Carbon nanomaterials, such as graphene and carbon nanotubes, can be covalently modified with functional groups to create materials with enhanced properties and stability. rsc.orgrsc.org

Organophosphorus moieties can be attached to the surfaces of these nanomaterials through various chemical reactions. nih.gov For instance, graphene oxide has been functionalized with 1-(3-aminopropyl)imidazole (B109541) groups to create nanocatalysts for the detoxification of organophosphates. mdpi.com Similarly, multiwalled carbon nanotubes have been decorated with triphenylphosphine (B44618) oxide derivatives. nih.gov These functionalized nanomaterials exhibit unique properties and have potential applications in sensing, catalysis, and drug delivery. rsc.orgdaneshyari.com The integration of organophosphorus chemistry with nanotechnology opens up new avenues for creating advanced materials with tailored functionalities. mdpi.com

Advanced In-Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.net For reactions involving this compound, advanced spectroscopic techniques are invaluable for process understanding and optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the advent of benchtop systems and flow cells, is a powerful tool for quantitative reaction monitoring. rsc.org Stopped-flow benchtop NMR systems can be used to acquire quantitative data for reactions that are otherwise difficult to monitor, such as those involving gas evolution or toxic reagents. rsc.org Other techniques like Electrical Resistance Tomography (ERT) coupled with machine learning are being explored for real-time monitoring of pH and conductivity in reacting systems. unibo.it Furthermore, fluorescently labeled proteins can be used to create sensitive assays for monitoring the release of products like pyrophosphate in enzymatic reactions in real-time. nih.gov These advanced in-situ monitoring techniques are essential for developing a deeper understanding of reaction pathways and for enabling better control over chemical processes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.